molecular formula C15H22N2O2 B8109670 cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B8109670
M. Wt: 262.35 g/mol
InChI Key: YEPHJZWQXAVDIR-GJZGRUSLSA-N
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Description

cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[45]decane is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single atom, which in this case is a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4One common method involves the catalytic hydrogenation of a precursor molecule, followed by oxidation and a Bucherer–Bergs reaction . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and pyridine derivatives, such as:

Uniqueness

cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both pyridine and oxa-azaspiro moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4S,5R)-4-(pyridin-4-ylmethoxymethyl)-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-14(15(5-1)12-17-8-9-19-15)11-18-10-13-3-6-16-7-4-13/h3-4,6-7,14,17H,1-2,5,8-12H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPHJZWQXAVDIR-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CNCCO2)COCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@]2(C1)CNCCO2)COCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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